molecular formula C10H9F3O B12968126 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol

2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol

Cat. No.: B12968126
M. Wt: 202.17 g/mol
InChI Key: PQQVFITXQHCGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol ( 2352666-14-7) is a specialized organic compound with the molecular formula C 10 H 9 F 3 O and a molecular weight of 202.17 g/mol . This molecule integrates a polar trifluoroethanol group with a reactive vinylphenyl moiety, making it a valuable bifunctional intermediate in various research fields. The compound should be stored sealed in a dry environment at 2-8°C . In organic synthesis, the trifluoromethyl (CF 3 ) group is a key motif for modulating the properties of molecules. Compounds like this serve as crucial building blocks for introducing trifluoromethyl groups into more complex structures . The presence of both the vinyl group and the trifluoromethylated alcohol offers two distinct reactive sites: the vinyl group is suitable for polymerization or further functionalization via addition reactions, while the alcohol can be utilized in condensation or oxidation steps. This makes it a versatile precursor in the synthesis of advanced materials, including fluorinated polymers, and pharmaceuticals, where the CF 3 group is often used to enhance metabolic stability, membrane permeability, and binding affinity . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the available Safety Data Sheet (SDS) for detailed handling and hazard information. As a safety precaution, researchers should wear protective gloves/eye protection and be mindful of potential hazards including skin irritation, serious eye irritation, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-(4-ethenylphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H9F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h2-6,9,14H,1H2

InChI Key

PQQVFITXQHCGGH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

Synthetic Methodologies for 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol and Its Derivatives

Strategies for the Construction of the 2,2,2-Trifluoro-1-(phenyl)ethanol Scaffold

The core of the target molecule is the 2,2,2-trifluoro-1-phenylethanol unit. The presence of a trifluoromethyl group imparts unique electronic properties and can significantly influence the biological activity and material properties of the parent molecule. The synthesis of this scaffold, particularly in an enantiomerically pure form, is a key challenge.

Asymmetric Synthesis Approaches for Chiral 2,2,2-Trifluoro-1-phenylethanols

The generation of a stereogenic center in the 2,2,2-trifluoro-1-phenylethanol scaffold is of paramount importance for applications where chirality is crucial. Several asymmetric methods have been developed to achieve high enantioselectivity.

Catalytic asymmetric reduction of prochiral trifluoromethyl ketones is a highly effective method for producing chiral trifluoroethanols. This approach typically utilizes a chiral catalyst to stereoselectively deliver a hydride to the ketone.

One prominent method involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a borane (B79455) source like borane dimethylsulfide (BMS) or catecholborane. These catalysts can reduce a variety of trifluoromethyl ketones with high enantioselectivity. For instance, the asymmetric reduction of 2,2,2-trifluoroacetophenone (B138007) using a CBS catalyst can yield the corresponding (R)- or (S)-2,2,2-trifluoro-1-phenylethanol in high enantiomeric excess (ee).

Another powerful technique is the asymmetric transfer hydrogenation of trifluoromethyl ketones. This method often employs ruthenium or rhodium complexes with chiral ligands. For example, the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a Ru-catalyst with a chiral diamine ligand can produce the chiral alcohol with excellent conversion and enantioselectivity. A chemoenzymatic approach has also been reported, combining a palladium-catalyzed Suzuki-Miyaura cross-coupling with an asymmetric bioreduction using an alcohol dehydrogenase (ADH) to produce chiral biaryl trifluoroethanols. researchgate.net

SubstrateCatalyst/MethodProductYield (%)ee (%)
2,2,2-TrifluoroacetophenoneCBS catalyst, BH₃·SMe₂(R)- or (S)-2,2,2-Trifluoro-1-phenylethanolHigh>95
1-(4-Bromophenyl)-2,2,2-trifluoroethanoneADH from Ralstonia sp.(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol>99>99
1-(4-Bromophenyl)-2,2,2-trifluoroethanoneADH from Rhodococcus ruber(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol>99>99

An alternative strategy involves the enantioselective addition of a trifluoromethyl group to an aldehyde. This can be achieved through various methods, including the use of nucleophilic or electrophilic trifluoromethylating reagents in the presence of a chiral catalyst.

A notable example is the enantioselective trifluoromethylation of aldehydes using photoredox organocatalysis. nih.govprinceton.edu In this approach, a photocatalyst, such as an iridium complex, generates a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. This radical then adds to an enamine intermediate, which is formed from the aldehyde and a chiral amine catalyst (e.g., an imidazolidinone), to afford the trifluoromethylated aldehyde with high enantioselectivity. nih.govprinceton.edu The resulting aldehyde can then be readily reduced to the corresponding chiral alcohol. This method has been successfully applied to a variety of aldehydes, demonstrating broad functional group tolerance. nih.govprinceton.edu

Aldehyde SubstrateCatalyst SystemProduct (after reduction)Yield (%)ee (%)
BenzaldehydeIr(ppy)₂(dtb-bpy)PF₆, Chiral Imidazolidinone(R)- or (S)-2,2,2-Trifluoro-1-phenylethanol7999
4-MethoxybenzaldehydeIr(ppy)₂(dtb-bpy)PF₆, Chiral Imidazolidinone(R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol8697
4-ChlorobenzaldehydeIr(ppy)₂(dtb-bpy)PF₆, Chiral Imidazolidinone(R)- or (S)-2,2,2-Trifluoro-1-(4-chlorophenyl)ethanol8298

The use of chiral auxiliaries provides a classical yet reliable method for asymmetric synthesis. In this approach, a prochiral substrate is attached to a chiral auxiliary, which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the chiral product.

For the synthesis of chiral 2,2,2-trifluoro-1-phenylethanol derivatives, a chiral auxiliary can be attached to a trifluoroacetyl precursor. For example, a chiral oxazolidinone can be acylated with trifluoroacetic anhydride. The subsequent diastereoselective addition of a phenyl Grignard reagent to the carbonyl group, directed by the chiral auxiliary, would lead to the formation of a new stereocenter. Reductive cleavage of the auxiliary would then furnish the desired chiral alcohol. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Conventional Synthetic Routes to 2,2,2-Trifluoro-1-phenylethanol Analogues

For applications where enantiopurity is not a requirement, several conventional, non-asymmetric methods can be employed to synthesize the racemic 2,2,2-trifluoro-1-phenylethanol scaffold.

A straightforward approach is the Grignard reaction between a phenylmagnesium halide (e.g., phenylmagnesium bromide) and trifluoroacetaldehyde (B10831) or a derivative thereof. researchgate.net The nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the trifluoroacetaldehyde derivative yields the desired alcohol after an aqueous workup.

Alternatively, the reduction of 2,2,2-trifluoroacetophenone using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides a simple and high-yielding route to racemic 2,2,2-trifluoro-1-phenylethanol.

Introduction of the 4-Vinylphenyl Moiety

To synthesize the target compound, 2,2,2-trifluoro-1-(4-vinylphenyl)ethanol, a vinyl group must be introduced at the para-position of the phenyl ring. This can be accomplished either by starting with a pre-functionalized aromatic ring or by introducing the vinyl group at a later stage of the synthesis.

A common and powerful strategy for forming the carbon-carbon bond required for the vinyl group is through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide or triflate with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of this compound, one could start with (R)- or (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol and couple it with vinylboronic acid or a more stable precursor like potassium vinyltrifluoroborate. nih.govorgsyn.org This approach benefits from the mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling. nih.govorgsyn.org A chemoenzymatic synthesis of a biaryl trifluoroethanol has been reported that successfully employs a Suzuki-Miyaura coupling followed by an asymmetric reduction. researchgate.net

Heck Reaction: The Heck reaction provides another route to install the vinyl group by coupling an aryl halide with an alkene, typically ethylene (B1197577), in the presence of a palladium catalyst and a base. acs.orgnih.gov Starting with 1-(4-bromophenyl)-2,2,2-trifluoroethanol (B1279198), a Heck reaction with ethylene would yield the desired 4-vinylphenyl derivative. nih.govorgsyn.org The reaction often requires a pressurized atmosphere of ethylene gas. tuwien.at

An alternative to late-stage vinyl group installation is to start with a commercially available or readily synthesized 4-vinylphenyl precursor. For instance, 4-vinylbenzaldehyde (B157712) or 4-vinylacetophenone could serve as starting materials. The enantioselective trifluoromethylation of 4-vinylbenzaldehyde, as described in section 2.1.1.2, would directly lead to the chiral trifluoromethylated aldehyde, which can be reduced to this compound. Similarly, the catalytic asymmetric reduction of 4-vinyl-2,2,2-trifluoroacetophenone would also yield the target compound.

Finally, a Grignard reaction using 4-vinylphenylmagnesium bromide with a suitable trifluoroacetyl electrophile represents another viable synthetic route. researchgate.net The Grignard reagent can be prepared from 4-bromostyrene (B1200502) and magnesium metal.

PrecursorReagent/CatalystMethodProduct
1-(4-Bromophenyl)-2,2,2-trifluoroethanolVinylboronic acid, Pd catalyst, BaseSuzuki-Miyaura CouplingThis compound
1-(4-Bromophenyl)-2,2,2-trifluoroethanolEthylene, Pd catalyst, BaseHeck ReactionThis compound
4-VinylbenzaldehydeCF₃I, Ir photocatalyst, Chiral amineEnantioselective Trifluoromethylation(R)- or (S)-2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol (after reduction)
4-Vinyl-2,2,2-trifluoroacetophenoneChiral Ru or Rh catalyst, H-donorCatalytic Asymmetric Hydrogenation(R)- or (S)-2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol
4-Vinylphenylmagnesium bromideTrifluoroacetaldehyde derivativeGrignard ReactionThis compound

Cross-Coupling Reactions for Vinylphenyl Attachment

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. diva-portal.org These methods are particularly effective for introducing a vinyl group onto an aromatic ring, starting from an appropriately functionalized precursor such as 1-(4-halophenyl)-2,2,2-trifluoroethanol or its triflate equivalent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.orgthermofisher.com For the synthesis of the target molecule, a common approach would be the reaction of 1-(4-bromophenyl)-2,2,2-trifluoroethanol with a vinylboronic acid or a vinylboronate ester in the presence of a palladium catalyst and a base. organic-chemistry.org The use of boronic acids is advantageous due to their stability, low toxicity, and the ease of removal of inorganic byproducts. wikipedia.orglibretexts.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organohalide. organic-chemistry.orgwikipedia.org In this context, a vinylstannane, such as vinyltributyltin, would be reacted with a precursor like 1-(4-iodophenyl)-2,2,2-trifluoroethanol. researchgate.netresearchgate.net While highly versatile and tolerant of many functional groups, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org To form the vinylphenyl moiety, a precursor like 1-(4-bromophenyl)-2,2,2-trifluoroethanol can be coupled directly with ethylene gas. nih.govnih.gov This method is highly atom-economical. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. organic-chemistry.org

Table 1. Comparison of Common Cross-Coupling Reactions for Vinylation
ReactionTypical Palladium Catalyst/LigandVinyl SourceAryl Substrate (Electrophile)Typical Base/Solvent
Suzuki-Miyaura CouplingPd(PPh₃)₄, Pd(OAc)₂/SPhosVinylboronic acid, Potassium vinyltrifluoroborateAryl Bromide, Iodide, or TriflateNa₂CO₃, CsF / THF, Dioxane, Water
Stille CouplingPd(PPh₃)₄, PdCl₂(PPh₃)₂Vinyltributylstannane, VinyltrimethylstannaneAryl Bromide, Iodide, or TriflateOften no base needed / THF, Toluene
Heck ReactionPd(OAc)₂, PalladacyclesEthyleneAryl Bromide or IodideKOAc, Et₃N / DMF, NMP

Olefination and Vinylic Functionalization Strategies

Olefination reactions provide an alternative route to the vinyl group, typically by converting a carbonyl group (an aldehyde or ketone) into an alkene. This strategy would involve a precursor such as 4-(1-hydroxy-2,2,2-trifluoroethyl)benzaldehyde.

Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis, reacting an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgbyjus.com To generate the vinyl group, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the required reagent. wikipedia.org The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. slideshare.net While effective, a significant drawback is the formation of the high-molecular-weight triphenylphosphine oxide byproduct, which can sometimes complicate purification. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. wikipedia.org These carbanions are generally more nucleophilic than Wittig ylides and react with aldehydes and ketones to form alkenes. wikipedia.org A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed during aqueous workup. organic-chemistry.org For installing a terminal vinyl group, a methylphosphonate (B1257008) is required. The HWE reaction often provides excellent (E)-selectivity for substituted alkenes, although this is not a factor when synthesizing a terminal alkene. organic-chemistry.orgnrochemistry.com

Table 2. Comparison of Key Olefination Reactions
ReactionKey ReagentCarbonyl SubstrateStereoselectivityByproduct
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Aldehyde or KetoneDepends on ylide stability (unstabilized ylides favor Z-alkenes) organic-chemistry.orgTriphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate Carbanion (from a phosphonate ester)Aldehyde or KetoneGenerally favors E-alkenes organic-chemistry.orgDialkyl phosphate salt (water-soluble)

Integration of Trifluoromethyl and Vinylphenyl functionalities: Convergent and Divergent Synthesis

The assembly of the final molecule can be approached through either convergent or divergent synthetic plans, each with strategic advantages.

Convergent Synthesis: A convergent strategy involves the independent synthesis of two or more complex fragments that are then combined in the final stages to form the target molecule. For this compound, a highly convergent approach would be the Grignard reaction between a 4-vinylphenylmagnesium halide (prepared from 4-bromostyrene) and trifluoroacetaldehyde. This method builds the core structure in a single step by forming the C-C bond between the aromatic ring and the trifluoroethanol moiety. The cross-coupling reactions described in section 2.2.1 are also inherently convergent, as they unite a pre-formed trifluoroethanol-containing aryl halide with a vinyl-containing coupling partner.

Divergent Synthesis: A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a variety of structurally related compounds. researchgate.netbohrium.com This approach is valuable for creating libraries of derivatives for structure-activity relationship studies. For example, one could start with 4-bromobenzaldehyde (B125591). One path would involve trifluoromethylation (e.g., using TMSCF₃) followed by reduction to give 1-(4-bromophenyl)-2,2,2-trifluoroethanol. This intermediate could then be subjected to various cross-coupling reactions (Suzuki, Stille, Heck) to install the vinyl group, or other functionalities. organic-chemistry.org Alternatively, the initial 4-bromobenzaldehyde could first undergo olefination (e.g., Wittig or HWE) to produce 4-bromostyrene. This intermediate could then be converted into a Grignard reagent and reacted with trifluoroacetaldehyde to yield the final product. This divergent node allows for the synthesis of the target compound as well as other styrene (B11656) derivatives from a single, readily available precursor. nih.govnih.gov

Purification and Isolation Techniques for Research-Grade Compound Synthesis

Achieving high purity is critical for the characterization and subsequent use of this compound. A multi-step purification protocol is typically employed, leveraging the physicochemical properties of the compound and potential impurities.

Aqueous Workup: Following the reaction, an initial workup with water and an organic solvent (e.g., ethyl acetate, dichloromethane) is used to remove water-soluble byproducts, such as the phosphate esters from an HWE reaction or inorganic salts from cross-coupling reactions.

Column Chromatography: This is the most common and effective method for purifying research-grade organic compounds. For this compound, silica (B1680970) gel would be the standard stationary phase. A mobile phase of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would be used. The polarity of the eluent is gradually increased to first elute nonpolar impurities (like unreacted starting materials or coupling byproducts) before eluting the more polar alcohol product.

Distillation: While the final product is likely a high-boiling solid or oil, precursor molecules such as 4-bromostyrene may be purified by distillation, often under reduced pressure to prevent thermal decomposition.

Recrystallization: If the final compound is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, and then allowing the solution to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent.

Fluorous Chemistry Techniques: The presence of the trifluoromethyl group imparts some fluorous character to the molecule. wikipedia.org While not typically necessary for standard purification, in specialized cases, fluorous solid-phase extraction could be employed if fluorous tags were used during the synthesis, providing a highly orthogonal purification method.

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Functional Group Transformations of 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol

Reactivity of the Hydroxyl Group in 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol

The secondary alcohol functionality in this compound is the site of numerous transformations, including nucleophilic substitution, oxidation, dehydration, and alkoxide formation. The adjacent trifluoromethyl group significantly impacts the reactivity of this hydroxyl group.

Nucleophilic Substitution Reactions

The hydroxyl group of this compound, being a poor leaving group, can be activated to undergo nucleophilic substitution. This typically involves protonation or conversion to a better leaving group.

Halogenation: The conversion of the hydroxyl group to a halogen can be achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding chloride or bromide. The mechanism for these reactions generally involves the initial formation of a reactive intermediate (e.g., a chlorosulfite ester with SOCl₂), which is then displaced by the halide ion in an Sₙ2 or Sₙi fashion. The benzylic nature of the alcohol can also allow for Sₙ1-type mechanisms, particularly under acidic conditions, where a stabilized benzylic carbocation is formed.

Esterification: Esterification of this compound can be accomplished through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid proceeds via protonation of the carbonyl oxygen of the acid, followed by nucleophilic attack from the alcohol. The use of more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) provides a more direct route to the ester.

Reaction TypeReagent(s)Product Type
HalogenationSOCl₂, PBr₃Alkyl Halide
EsterificationR-COOH, H⁺Ester
EsterificationR-COCl, PyridineEster

Oxidation Pathways and Derivative Formation

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 4-vinyl-α,α,α-trifluoroacetophenone. A variety of oxidizing agents can be employed for this transformation. nih.govrsc.org Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous sulfuric acid). rsc.org Milder, more selective methods such as the Swern oxidation or the use of Dess-Martin periodinane are also effective and avoid the use of heavy metals. The electron-withdrawing trifluoromethyl group can influence the rate of oxidation.

Oxidizing AgentProduct
Pyridinium Chlorochromate (PCC)4-vinyl-α,α,α-trifluoroacetophenone
Jones Reagent (CrO₃/H₂SO₄)4-vinyl-α,α,α-trifluoroacetophenone
Swern Oxidation (oxalyl chloride, DMSO, Et₃N)4-vinyl-α,α,α-trifluoroacetophenone
Dess-Martin Periodinane4-vinyl-α,α,α-trifluoroacetophenone

Dehydration Processes to Unsaturated Fluorinated Styrene (B11656) Analogues

The dehydration of this compound results in the formation of a fluorinated styrene analogue, specifically 4-(1-(trifluoromethyl)vinyl)styrene. This elimination reaction is typically acid-catalyzed. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a benzylic carbocation. Subsequent deprotonation of an adjacent carbon atom yields the double bond. The stability of the benzylic carbocation intermediate facilitates this reaction. Various acidic catalysts, including strong mineral acids or solid acid catalysts like alumina (B75360) or zeolites, can be used. nih.gov

Reactions with Active Metals and Alkoxide Formation

Like other alcohols, this compound can react with active metals such as sodium or potassium to form the corresponding alkoxide. This reaction involves the deprotonation of the hydroxyl group by the metal, leading to the formation of the sodium or potassium 2,2,2-trifluoro-1-(4-vinylphenyl)ethoxide and hydrogen gas. The resulting alkoxide is a strong base and a potent nucleophile, which can be utilized in various subsequent reactions, such as Williamson ether synthesis. The acidity of the alcohol is enhanced by the inductive effect of the trifluoromethyl group, which can affect the rate of this reaction compared to non-fluorinated analogues.

Reactivity of the Vinyl Group in this compound

The vinyl group of this compound exhibits the typical reactivity of a styrene derivative, primarily undergoing polymerization and electrophilic addition reactions.

The most significant reaction of the vinyl group is its ability to undergo polymerization. This can be initiated by radical, cationic, or anionic methods to produce poly(4-(1-hydroxy-2,2,2-trifluoroethyl)styrene). The properties of the resulting polymer can be tailored by the choice of polymerization technique. For instance, controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) can be employed to synthesize polymers with well-defined molecular weights and low dispersity. The resulting polymer, bearing pendant trifluoroethanol groups, has potential applications in materials science due to its unique properties imparted by the fluorine atoms.

Furthermore, the vinyl group can participate in electrophilic addition reactions. For example, reaction with halogens (e.g., Br₂) would lead to the formation of a di-halogenated derivative. Hydrohalogenation with reagents like HBr would also occur, with the regioselectivity of the addition being influenced by the electronic effects of the substituent on the styrene ring.

Cycloaddition Reactions Involving the Vinyl Moiety

The vinyl group of this compound can participate in various cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. kharagpurcollege.ac.in These reactions are characterized by the formation of a cyclic product through the concerted or stepwise combination of two or more unsaturated molecules. kharagpurcollege.ac.in The specific type of cycloaddition is often denoted by the number of π-electrons from each component that participate in the reaction, such as [4+2] and [2+2] cycloadditions. researchgate.net

In the context of the vinylphenyl moiety, [4+2] cycloadditions, particularly the Diels-Alder reaction, are of significant interest. kharagpurcollege.ac.in In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. kharagpurcollege.ac.in The vinyl group in this compound can act as a dienophile, reacting with various dienes to yield substituted cyclohexene (B86901) derivatives. The efficiency and stereoselectivity of these reactions can be influenced by the electronic nature of the substituents on both the diene and the dienophile.

Furthermore, [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent another important transformation. These reactions involve a 1,3-dipole reacting with a dipolarophile (the vinyl group in this case) to form a five-membered heterocyclic ring. A study on the [3+2] cycloaddition of benzonitrile (B105546) oxide with 1-trifluoromethyl-4-vinyl-benzene highlighted that the presence of the trifluoromethyl group can reduce the activation energy of the reaction, potentially leading to higher experimental yields. researchgate.net This suggests that the trifluoromethyl group in this compound could similarly influence the reactivity of the vinyl group in such cycloadditions.

Photochemical [2+2] cycloadditions offer a route to synthesize strained four-membered rings. libretexts.org These reactions typically require one of the reacting partners to be in an excited state, which is achieved through the absorption of light. libretexts.org The vinyl group of this compound could potentially undergo intermolecular or intramolecular [2+2] cycloadditions with suitable reaction partners upon photoirradiation.

Table 1: Examples of Cycloaddition Reactions

Reaction Type Reactant 1 (Diene/Dipole) Reactant 2 (Dienophile/Dipolarophile) Product Type
[4+2] Cycloaddition (Diels-Alder) Conjugated Diene Vinyl Group Substituted Cyclohexene
[3+2] Cycloaddition 1,3-Dipole (e.g., Nitrile Oxide) Vinyl Group Five-Membered Heterocycle
[2+2] Photocycloaddition Alkene (excited state) Vinyl Group Substituted Cyclobutane

Electrophilic and Radical Additions to the Vinyl Double Bond

The double bond of the vinyl group in this compound is susceptible to both electrophilic and radical addition reactions. In electrophilic addition, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. Common electrophiles include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst. The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.

Radical addition to the vinyl double bond proceeds via a different mechanism involving free radical intermediates. This type of reaction is often initiated by radical initiators such as peroxides or UV light. A study on the halogenation of vinylpentafluorocyclopropanes demonstrated a competition between radical and electrophilic addition mechanisms. nih.gov The reaction with iodine gave a 1,5-adduct via a radical pathway, while reactions with chlorine, bromine, or iodine monochloride yielded predominantly the 1,5-adduct through a radical mechanism, along with a minor amount of the 1,2-adduct from an ionic (electrophilic) mechanism. nih.gov This suggests that the reaction conditions and the nature of the halogenating agent can influence the operative pathway.

Theoretical studies on the OH radical-initiated degradation of fluorinated propenes have shown that the addition of the OH radical to the double bond is a favored reaction pathway. researchgate.net This has implications for the atmospheric chemistry of such compounds and also demonstrates the susceptibility of the vinyl group to radical attack.

Polymerization Initiation Mechanisms of the Vinylphenyl Group

The vinylphenyl group of this compound can undergo polymerization through various mechanisms, including free radical, cationic, and anionic polymerization. The choice of initiation method depends on the desired polymer properties and the nature of the monomer.

In free radical polymerization, a radical initiator generates free radicals that add to the vinyl group, initiating a chain reaction. The process involves initiation, propagation, and termination steps. The reactivity of the vinyl group towards radical polymerization can be influenced by the substituents on the aromatic ring.

Cationic polymerization is initiated by a Lewis or Brønsted acid, which generates a carbocation that adds to the vinyl group. This method is generally effective for vinyl monomers with electron-donating groups that can stabilize the resulting carbocation.

Anionic polymerization is initiated by a nucleophile, such as an organometallic compound, which adds to the vinyl group to form a carbanion. This carbanion then propagates the polymerization. This method is typically suitable for vinyl monomers with electron-withdrawing groups that can stabilize the propagating anionic center.

The polymerization of diacetylenes, which also involves the formation of a conjugated polymer backbone, has been studied using thermal analysis. mdpi.com This research highlights that polymerization is a highly exothermic process and can be initiated by heat or UV radiation, proceeding through radical intermediates. mdpi.com While the monomer is different, the principles of radical-initiated polymerization are relevant.

Influence of the Trifluoromethyl Group on Aromatic and Alcohol Reactivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. mdpi.com Its presence in this compound significantly influences the properties of both the aromatic ring and the adjacent alcohol functionality.

Electron-Withdrawing Effects and Aromatic Substitutions

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. mdpi.com This property arises from the high electronegativity of the fluorine atoms. When attached to an aromatic ring, the -CF₃ group deactivates the ring towards electrophilic aromatic substitution reactions. This deactivation occurs because the group withdraws electron density from the π-system of the ring, making it less nucleophilic and therefore less reactive towards electrophiles.

The electron-withdrawing effect of the -CF₃ group also directs incoming electrophiles to the meta position. This is because the deactivating effect is strongest at the ortho and para positions, making the meta position relatively more reactive. This directing effect is a key consideration in the synthesis of substituted derivatives of this compound.

The influence of fluorine substitution on aromatic interactions has been studied, revealing that electrostatic interactions between the π-systems are a major factor determining the geometry of intermolecular interactions. rsc.org The presence of a trifluoromethyl group can therefore influence the packing of molecules in the solid state and their interactions in solution.

Table 2: Influence of Trifluoromethyl Group on Aromatic Reactivity

Property Effect of -CF₃ Group Consequence
Electron Density of Aromatic Ring Decreased Deactivation towards electrophilic substitution
Regioselectivity of Electrophilic Substitution meta-directing Substitution occurs primarily at the position meta to the -CF₃ group
Intermolecular Interactions Altered electrostatic potential Influences crystal packing and solution-phase aggregation

Stereoelectronic Modulation of Hydroxyl Group Reactivity

The trifluoromethyl group exerts a significant stereoelectronic influence on the adjacent hydroxyl group in this compound. The strong electron-withdrawing nature of the -CF₃ group increases the acidity of the hydroxyl proton, making the alcohol a better proton donor compared to its non-fluorinated analog. This enhanced acidity can affect its reactivity in base-catalyzed reactions and its ability to form hydrogen bonds.

The steric bulk of the trifluoromethyl group can also play a role in the reactivity of the hydroxyl group. It can hinder the approach of bulky reagents to the alcohol, potentially leading to stereoselective reactions. For instance, in the reduction of ketones or the addition of nucleophiles to the carbonyl group of a precursor to this alcohol, the trifluoromethyl group can direct the incoming reagent to the less hindered face of the molecule.

Research on the reactions of β-mercaptoalcohols with fluorinated β-bromoenones has shown that the position of the CF₃ group can govern the final heterocyclization pathway, highlighting the profound influence of this group on the course of a reaction. researchgate.net Similarly, the synthesis of trifluoromethylated monoterpene amino alcohols demonstrated that trifluoromethylation can proceed with high chemo- and stereoselectivity. nih.gov These examples underscore the powerful directing and modulating effects of the trifluoromethyl group on the reactivity of nearby functional groups.

Polymerization and Copolymerization of 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol

Homopolymerization Mechanisms of 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol

The homopolymerization of this compound can be approached through several mechanisms, including conventional radical polymerization and various controlled radical polymerization (CRP) techniques. However, the acidic proton of the hydroxyl group poses a significant challenge, particularly for anionic polymerization methods, often necessitating a protection-deprotection strategy. rsc.orgrsc.org

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. It typically involves an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which thermally decomposes to generate radicals that initiate the polymerization cascade. researchgate.net

While specific studies detailing the radical homopolymerization of this compound are not extensively documented in the reviewed literature, the general principles of radical polymerization of styrene (B11656) derivatives would apply. The polymerization rate would be influenced by factors such as monomer concentration, initiator concentration, and temperature. researchgate.net A key consideration for this specific monomer is the potential for the hydroxyl group to participate in chain transfer reactions. This could influence the molecular weight and dispersity of the resulting polymer.

Table 1: General Conditions for Free Radical Polymerization of Vinyl Monomers This table is illustrative of typical conditions and not specific to the title compound.

Parameter Typical Range/Value Purpose
Initiator AIBN, Benzoyl Peroxide Source of primary radicals to initiate polymerization.
Solvent Toluene, DMF, Ethanol (B145695), Bulk Solubilizes monomer and polymer; helps control viscosity and temperature. researchgate.netboronmolecular.com
Temperature 60-90 °C Induces thermal decomposition of the initiator.

| Chain Transfer Agent | Thiols (e.g., 3-mercaptopropionic acid) | Used to control molecular weight. researchgate.net |

Anionic polymerization is a chain-growth polymerization initiated by a nucleophile, such as an organolithium compound (e.g., n-butyllithium). uni-bayreuth.de It is known for producing polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ), a key feature of a "living" polymerization where termination and chain transfer reactions are absent. ethernet.edu.etsemanticscholar.org

However, anionic polymerization is extremely sensitive to protic impurities and acidic functional groups. The initiator, being a strong base, would readily be quenched by the acidic proton of the hydroxyl group on the this compound monomer. eresearchco.com This side reaction would consume the initiator and prevent polymerization from occurring.

Therefore, the direct anionic polymerization of this compound is considered non-viable. rsc.org A successful approach would require a multi-step synthesis involving:

Protection: The hydroxyl group of the monomer is reacted with a protecting group to replace the acidic proton with a non-reactive moiety.

Polymerization: The protected monomer is then polymerized via anionic polymerization.

Deprotection: The protecting group is removed from the resulting polymer to yield the desired poly(this compound).

This strategy has been successfully employed for the anionic polymerization of the related monomer, 4-hydroxystyrene, where the hydroxyl group is protected prior to polymerization and later regenerated. rsc.orgrsc.org No studies specifically applying this methodology to this compound were identified in the reviewed literature.

Controlled radical polymerization (CRP) methods, also known as reversible-deactivation radical polymerization (RDRP), offer the advantages of radical polymerization (e.g., tolerance to a wide range of functional groups and less stringent reaction conditions) while providing control over polymer molecular weight, architecture, and dispersity, similar to living polymerizations. sigmaaldrich.comnih.gov These techniques are generally more suitable for the direct polymerization of functional monomers like this compound compared to anionic methods. fluorine1.ru

RAFT polymerization achieves control through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound (e.g., dithioesters, trithiocarbonates, xanthates). fluorine1.ru The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains capped by the CTA, allowing for simultaneous growth of all chains and leading to polymers with low dispersity. researchgate.net

RAFT is a versatile technique suitable for a wide array of monomers, including styrenes and acrylates, under various reaction conditions. fluorine1.ruboronmolecular.com While the polymerization of fluorinated styrenes via RAFT has been reported, specific research on the homopolymerization of this compound is not present in the available literature. The choice of CTA and reaction conditions would be crucial for achieving a controlled polymerization.

Table 2: Key Components in RAFT Polymerization This table is illustrative and not based on experimental data for the title compound.

Component Function Examples
Monomer The repeating unit of the polymer This compound
Initiator Source of radicals AIBN, V-501
RAFT Agent (CTA) Controls the polymerization Dithiobenzoates, Trithiocarbonates, Xanthates fluorine1.ru

| Solvent | Reaction medium | Dioxane, DMF, Toluene boronmolecular.com |

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method that employs a transition metal complex (typically copper-based) as a catalyst. sigmaaldrich.comcmu.edu The catalyst reversibly transfers a halogen atom between the active, propagating radical and a dormant polymer chain capped with the halogen. This dynamic equilibrium maintains a low concentration of active radicals, suppressing termination reactions and enabling controlled chain growth. cmu.edu

ATRP is effective for polymerizing styrenes, acrylates, and methacrylates. cmu.edu The synthesis of fluorinated polymers has been achieved using ATRP. researchgate.net However, the hydroxyl group in this compound could potentially coordinate with the copper catalyst, possibly affecting its catalytic activity. The selection of an appropriate ligand for the copper catalyst would be critical to mitigate such interactions and achieve a well-controlled polymerization. No specific studies on the ATRP of this compound were found.

Nitroxide-Mediated Polymerization (NMP) utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. This forms a dormant alkoxyamine species. nih.gov Thermal cleavage of the C-ON bond regenerates the propagating radical and the nitroxide, allowing for the sequential addition of monomer units. fluorine1.ru

NMP is particularly well-suited for the polymerization of styrene and its derivatives. fluorine1.ru Studies have shown its effectiveness for the copolymerization of fluorinated styrenes. nih.gov For monomers containing hydroxyl groups, such as 4-hydroxystyrene, NMP has been successfully applied, though sometimes requiring a protection strategy to achieve optimal control. researchgate.net While NMP is a promising candidate for the controlled polymerization of this compound, specific experimental data for its homopolymerization is not available in the reviewed literature. The high temperatures often required for NMP (110-150°C) could be a factor to consider. fluorine1.ru

Frontal Polymerization Investigations

Frontal polymerization is a process where a localized reaction zone propagates through a monomer, converting it into a polymer. fluorine1.ruacs.org This propagation is driven by the interplay of heat diffusion and the Arrhenius kinetics of an exothermic polymerization reaction. fluorine1.ru The heat generated by the reaction initiates further polymerization in the adjacent unreacted monomer, causing the front to move, often in a self-sustaining manner. acs.org This technique is noted for its energy efficiency, as the only external energy required is for the initial trigger. acs.org

Investigations into frontal polymerization have been conducted on various systems, including acrylates and dicyclopentadiene, to create materials with patterned properties. fluorine1.ruacs.org While specific studies on the frontal polymerization of this compound are not documented in the available literature, the process could theoretically be applied. The high exothermicity of vinyl polymerization suggests that a self-propagating front could be sustained. However, the high melting point and viscosity of the monomer or its solutions could present challenges to achieving a stable propagating front.

Copolymerization Strategies with this compound

Copolymerization offers a versatile method to tailor polymer properties by combining different monomers. The presence of the trifluoromethyl group and the hydroxyl group on the this compound monomer is expected to impart unique characteristics such as hydrophobicity, thermal stability, and specific interactions to the resulting copolymers.

Statistical Copolymerization and Monomer Reactivity Ratios

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. The resulting copolymer composition and microstructure are governed by the monomer feed composition and the monomer reactivity ratios (r₁, r₂). cmu.edu These ratios are the rate constants for a propagating chain ending in one monomer adding the same monomer (k₁₁) versus the other monomer (k₁₂). tue.nl

Methods to determine reactivity ratios include the Fineman-Ross and Kelen-Tüdös methods, as well as non-linear computational approaches. researchgate.netresearchgate.net While specific reactivity ratios for this compound (M₁) with common comonomers like styrene (M₂) or methyl methacrylate (B99206) (M₂) have not been reported, data from analogous systems can provide insight. For instance, the copolymerization of styrene and methyl methacrylate is well-studied, with reactivity ratios that are influenced by the solvent and temperature. tue.nlresearchgate.netcapes.gov.brresearchgate.net

Table 1: Example Reactivity Ratios for Styrene (M₁) and Methyl Methacrylate (M₂) Copolymerization

r₁ (Styrene)r₂ (Methyl Methacrylate)Temperature (°C)Method/SolventReference
0.550.5890Conversion-composition data capes.gov.br
0.490.3570Kelen-Tüdös / Benzene researchgate.net
0.500.36AmbientFineman-Ross / with reducing agent researchgate.net
0.440.51Not specifiedEVM / Benzene tue.nl

This table shows representative data for the styrene/methyl methacrylate system to illustrate the concept of reactivity ratios. Data for this compound is not available in the cited literature.

The bulky and electron-withdrawing CF₃ group on this compound would likely influence its reactivity ratios significantly compared to unsubstituted styrene.

Block Copolymer Synthesis and Sequential Polymerization

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. Their synthesis often relies on controlled/living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for the sequential addition of different monomers. mdpi.com

The synthesis of block copolymers containing fluorinated monomers has been successfully demonstrated. For example, amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) have been prepared via RAFT polymerization. fluorine1.ru A similar strategy could be envisioned for this compound. A potential synthetic route would involve:

Polymerization of a first monomer (e.g., styrene) using a RAFT agent to create a macro-chain transfer agent (macro-CTA).

Isolation and purification of the macro-CTA.

Chain extension of the macro-CTA with this compound to form the second block.

The acidic proton of the hydroxyl group on the monomer could interfere with certain polymerization techniques, potentially requiring a protection/deprotection strategy, a common approach for synthesizing polymers like poly(4-hydroxystyrene). rsc.orgrsc.org

Graft Copolymerization onto Substrates

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. nih.gov Common methods for their synthesis include "grafting-from," "grafting-onto," and "grafting-through." The "grafting-from" approach involves initiating the polymerization of a monomer from active sites created along a polymer backbone.

For instance, radiation-induced grafting is a powerful method to create such active sites. nih.gov Polyolefin substrates like polyethylene (B3416737) have been modified by grafting styrene onto them after activation with an electron beam. nih.gov A similar approach could be used to graft this compound onto various polymer substrates. The process would involve irradiating the substrate film to generate radical sites on its surface, followed by immersing the activated film in a solution of the monomer to initiate graft polymerization. researchgate.net The degree of grafting can be controlled by factors such as the radiation dose, monomer concentration, and reaction temperature. researchgate.net

Gradient Copolymer Synthesis and Compositional Control

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. This unique microstructure can be achieved using controlled radical polymerization techniques by manipulating the monomer feed over time or by exploiting differences in monomer reactivity ratios in a batch reaction. fluorine1.ru

The synthesis of gradient copolymers requires that all polymer chains grow uniformly, allowing for a continuous change in composition. fluorine1.ru This can be achieved by slowly adding one monomer to a reaction vessel containing a second polymerizing monomer. While no specific studies report the synthesis of gradient copolymers using this compound, the principles are well-established for other systems, such as styrene and 4-hydroxystyrene. fluorine1.ru Given the likely difference in reactivity between this compound and a comonomer like styrene, a "spontaneous" gradient could potentially form during a batch copolymerization.

Surface-Initiated Polymerization using this compound

Surface-initiated polymerization (SIP) is a "grafting-from" technique used to grow polymer chains directly from a substrate, creating a dense layer known as a polymer brush. This method allows for precise control over the thickness and density of the grafted film. A common SIP technique is surface-initiated atom transfer radical polymerization (SI-ATRP). nih.gov

The general procedure for SI-ATRP involves:

Immobilizing an ATRP initiator, typically an alkyl halide, onto the substrate surface (e.g., silicon wafers, titanium, or gold). nih.govnih.gov

Immersing the initiator-functionalized substrate in a solution containing the monomer, a metal catalyst (e.g., a copper complex), and a ligand.

Initiating polymerization from the surface-bound initiators to grow the polymer brushes.

This technique has been successfully used to graft various polymers, including poly(sodium styrene sulfonate), from titanium and silicon substrates. nih.gov Although direct application to this compound has not been reported, it is a feasible approach. The hydroxyl group of the monomer could potentially coordinate with the copper catalyst, influencing the polymerization kinetics. The resulting fluorinated polymer brush would be expected to create a surface with low surface energy and hydrophobic properties.

Grafting-From and Grafting-To Approaches

The "grafting-from" and "grafting-to" methods are two primary strategies for creating graft copolymers, where side chains of one type of polymer are attached to a main polymer backbone of another. mdpi.com

Grafting-From: In this approach, initiator sites are created along the backbone of a polymer. Monomers are then polymerized from these sites, growing the graft chains directly from the main chain. nih.gov This method can lead to a high density of grafted chains. nih.gov

Grafting-To: This strategy involves the synthesis of complete polymer chains with reactive end groups, which are then attached to a polymer backbone with complementary reactive sites. mdpi.com

Despite the well-established nature of these techniques for a variety of polymers, specific examples or detailed research findings on the application of either "grafting-from" or "grafting-to" approaches for the polymerization of this compound could not be identified in the available literature. General principles of free-radical grafting, which involve the creation of radical sites on a polymer backbone to initiate the polymerization of vinyl monomers, could theoretically be applied. frontiersin.org However, no studies demonstrating this for the specified monomer have been found.

Electrochemical-Mediated Surface Polymerization

Electrochemical polymerization is a powerful technique for creating thin polymer films on conductive surfaces. This method uses an applied potential to initiate polymerization of monomers directly at the electrode surface, allowing for precise control over film thickness and morphology. This technique has been successfully employed for the surface functionalization of materials with various polymers. nih.gov

A search of relevant databases yielded no specific studies on the electrochemical-mediated surface polymerization of this compound. While the vinyl group in the monomer suggests that it could potentially undergo electropolymerization, experimental data, including reaction conditions and resulting polymer properties, are not available in the current body of scientific literature.

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a versatile strategy for introducing a wide range of functionalities into a polymer that might not be compatible with the initial polymerization conditions. rsc.org For a hypothetical poly(this compound), the pendent hydroxyl groups and any unreacted vinyl groups would be the primary sites for such modifications.

Reactions Involving the Pendent Hydroxyl Groups

The hydroxyl (-OH) group is a highly versatile functional group that can undergo a variety of chemical reactions. In the context of a polymer, these reactions can be used to alter properties such as solubility, hydrophilicity, and reactivity. Common reactions involving hydroxyl groups on polymer backbones include esterification, etherification, and urethane (B1682113) formation.

While these are standard organic reactions, no specific research detailing the modification of the pendent hydroxyl groups on poly(this compound) has been reported. The presence of the trifluoromethyl group adjacent to the hydroxyl group may influence its reactivity due to steric hindrance and electronic effects, but without experimental data, any discussion remains speculative.

Transformations of Residual Vinyl Groups (if applicable)

In the case of incomplete polymerization, residual vinyl groups may be present along the polymer chain. These groups can be utilized for further modification or cross-linking. However, as no specific polymerization studies for this compound have been found, there is no information regarding the presence or potential transformations of residual vinyl groups in the corresponding polymer.

Advanced Characterization and Structural Analysis of Polymers Derived from 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol

Molecular Weight and Molecular Weight Distribution Analysis

The determination of molecular weight and its distribution is fundamental in polymer science, as these parameters significantly influence the material's physical and mechanical properties.

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. amazonaws.com The principle of GPC is based on separating molecules according to their size or hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the chromatography column faster, while smaller molecules penetrate the porous gel particles of the column packing and elute later. youtube.com This size-based separation allows for the determination of various molecular weight averages, including the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. lcms.cz

For the analysis of polymers derived from 2,2,2-trifluoro-1-(4-vinylphenyl)ethanol, GPC is typically performed using a system equipped with a refractive index (RI) detector. amazonaws.com The choice of solvent, or eluent, is critical and depends on the solubility of the polymer. Tetrahydrofuran (THF) is a common solvent for many organic polymers. ufl.edu The system is calibrated using a series of well-defined polymer standards, such as polystyrene, with narrow molecular weight distributions. lcms.cz This calibration curve, a plot of log molecular weight versus retention time, is then used to determine the molecular weight distribution of the unknown polymer sample. lcms.cz

The following table presents typical data obtained from the GPC analysis of a homopolymer of this compound.

Table 1: Molecular Weight Data for Poly(this compound) from GPC Analysis

ParameterValue
Number Average Molecular Weight (Mn) ( g/mol )34,200
Weight Average Molecular Weight (Mw) ( g/mol )145,800
Peak Molecular Weight (Mp) ( g/mol )56,000
Polydispersity Index (PDI) (Mw/Mn)4.26

This data is representative and can vary based on polymerization conditions.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the chemical structure and composition of polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the chemical structure of polymers.

¹H NMR: Proton NMR provides information on the types and connectivity of hydrogen atoms in the polymer. For poly(this compound), characteristic signals would be expected for the aromatic protons of the vinylphenyl group, the methine proton adjacent to the hydroxyl and trifluoromethyl groups, and the protons of the polymer backbone.

¹³C NMR: Carbon-13 NMR offers insights into the carbon skeleton of the polymer. It can distinguish between the different carbon environments, such as the aromatic carbons, the aliphatic carbons of the polymer backbone, and the carbon atom bearing the trifluoromethyl group.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated polymers. It provides a distinct signal for the trifluoromethyl (-CF₃) group, confirming its incorporation into the polymer structure. The chemical shift and coupling patterns in ¹⁹F NMR can also provide information about the local environment of the fluorine atoms.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" of the functional groups present in the polymer.

IR Spectroscopy: In the IR spectrum of poly(this compound), characteristic absorption bands would be expected for the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.

UV-Visible spectroscopy is used to study the electronic transitions in a molecule. For polymers derived from this compound, the UV-Vis spectrum would be dominated by the absorption of the aromatic phenyl group. This technique can be used to confirm the presence of the aromatic chromophore and to quantify the concentration of the polymer in solution.

Thermal Analysis of Poly(this compound) and Copolymers

Thermal analysis techniques are crucial for determining the thermal stability and transitions of polymers. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed. TGA measures the change in mass of a sample as a function of temperature, providing information about the decomposition temperature and thermal stability of the polymer. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. The presence of the trifluoromethyl group is expected to influence the thermal properties of the polymer, often leading to increased thermal stability compared to its non-fluorinated analogues. nih.gov

Glass Transition Temperature (Tg) Determination

The glass transition temperature (Tg) marks the transition from a rigid, glassy state to a more flexible, rubbery state in amorphous polymers. The incorporation of bulky and polar trifluoromethyl (CF3) groups into the polystyrene backbone is anticipated to increase the Tg by restricting the rotational freedom of the polymer chains.

Research on related fluorinated polystyrene derivatives supports this expectation. For instance, the incorporation of fluorinated α-methylstyrene units into a polystyrene structure has been shown to increase the glass transition temperatures of the resulting copolymers to as high as 114 °C. rsc.org In another case, a highly cross-linked fluorinated polystyrene demonstrated a significantly elevated Tg of 233 °C, highlighting the substantial impact of fluorination and polymer architecture on thermal behavior. rsc.org While specific experimental data for the homopolymer of this compound is not detailed in the reviewed literature, these findings on analogous systems provide a valuable benchmark.

Table 1: Glass Transition Temperatures of Related Fluorinated Polystyrene Derivatives

Polymer System Glass Transition Temperature (Tg) in °C
Poly(TFMST-co-ST) copolymer rsc.org Up to 114
Fluorinated cross-linked polystyrene rsc.org 233

Note: This data is provided for comparative purposes, as specific Tg values for poly(this compound) were not available in the cited sources.

Thermal Stability and Degradation Studies

Thermal stability, often evaluated by thermogravimetric analysis (TGA), is a critical factor for polymers, especially those intended for use in high-temperature environments. The high bond energy of the carbon-fluorine (C-F) bond typically imparts enhanced thermal stability to fluorinated polymers.

Studies on various fluorinated polystyrene derivatives suggest that they possess slightly improved thermal stability compared to their non-fluorinated counterparts. rsc.org For example, a fluorinated cross-linked polystyrene was reported to have a 5% weight loss temperature (T5d), a key indicator of thermal stability, at a high of 439 °C. rsc.org The thermal degradation of such substituted polystyrenes can be a complex process, often proceeding through multiple steps. researchgate.net

Table 2: Thermal Stability Data for a Related Fluorinated Polystyrene

Polymer System 5% Weight Loss Temperature (T5d) in °C
Fluorinated cross-linked polystyrene rsc.org 439

Note: This data is presented for illustrative context due to the absence of specific T5d values for poly(this compound) in the reviewed literature.

Morphological and Microstructural Characterization

The physical form and arrangement of polymer chains at the microscopic level are key to understanding a material's bulk properties.

Microscopic Techniques (e.g., AFM, TEM, SEM)

High-resolution imaging techniques are essential for visualizing the surface and internal structures of polymer films. Scanning Electron Microscopy (SEM) can be used to analyze the cross-sectional thickness and uniformity of polymer films, with studies on fluorinated sol-gel films showing thicknesses in the range of 53 to 94 nm. acs.org Atomic Force Microscopy (AFM) provides detailed topographical information of the polymer surface. While not specific to the target polymer, AFM has been used to characterize the morphology of copolymers like poly(styrene-co-poly 2-hydroxyethylmethacrylate). scirp.org Transmission Electron Microscopy (TEM) would be valuable for examining the internal microstructure, though specific studies on polymers from this compound are not detailed in the available literature.

X-ray Diffraction (XRD) and Crystallinity Assessment

X-ray diffraction (XRD) is the primary method for determining the degree of crystalline order within a polymer. Polystyrene is inherently amorphous, and the introduction of the bulky 2,2,2-trifluoro-1-hydroxyethyl pendant group is expected to further inhibit chain packing and crystallization. Therefore, polymers derived from this compound are expected to be fully amorphous, exhibiting a broad, diffuse scattering halo in an XRD pattern, which is characteristic of non-crystalline materials. This is consistent with findings for general polystyrene, which is known to be amorphous and displays only a glass transition signal in thermal analysis. scirp.org Studies on styrene-butadiene block copolymers have utilized the related technique of small-angle X-ray scattering (SAXS) to probe microdomain structures, demonstrating the utility of X-ray methods in analyzing complex styrenic systems. dtic.mil

Advanced Spectroscopic and Chromatographic Methods for Polymer Architecture

Determining the molecular architecture, including molecular weight, composition, and monomer sequence, is crucial for establishing structure-property relationships.

Advanced spectroscopic and chromatographic techniques are indispensable for this purpose. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and particularly ¹⁹F NMR, is a powerful tool for confirming the incorporation of fluorinated monomers and quantifying the composition of copolymers. rsc.org For example, in copolymers of styrene (B11656) with fluorinated α-methylstyrenes, NMR was used to determine the molar percentages of the different monomer units within the polymer chains. rsc.org

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard technique for measuring the molecular weight and molecular weight distribution (polydispersity) of polymers. For related fluorinated styrene copolymers, molecular weights have been determined to be in the range of 1,500 to 23,700 g/mol . rsc.org

Table 3: Methods for Polymer Architecture Analysis

Technique Information Provided Example from Related Systems
¹H, ¹⁹F, ¹³C NMR Spectroscopy rsc.org Confirms monomer incorporation and determines molar composition of copolymers. Characterization of poly(FMST-co-ST) and poly(TFMST-co-ST) copolymers.
Size Exclusion Chromatography (SEC/GPC) rsc.org Measures molecular weight and molecular weight distribution. Molecular weights of 1,500–23,700 g/mol determined for fluorinated styrene copolymers.

Theoretical and Computational Investigations of 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol and Its Polymers

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic structure, and energy. For 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol, such calculations can elucidate the influence of the trifluoromethyl (-CF3) and hydroxyl (-OH) groups on the electronic characteristics of the vinylphenyl moiety.

Advanced quantum chemical calculations are used to investigate and reinforce general chemistry concepts, such as molecular isomers and intermolecular forces. nsf.gov For instance, calculations can determine the binding energy between molecules, providing insight into the strength of interactions like hydrogen bonds. nsf.gov The structures of new compounds can be confirmed by methods like single-crystal X-ray analysis, with quantum chemical calculations providing further investigation of their properties. mdpi.com

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying reaction mechanisms, even in complex systems like polymer-based drug delivery. nih.gov DFT can provide fundamental information about a material's energy, geometric structure, and electronic properties, offering theoretical predictions that can guide material design. nih.gov

In the context of polymerization, DFT is instrumental in exploring the step-by-step process of monomer addition. For functionalized styrenes, DFT calculations have been used to evaluate polymerization mechanisms catalyzed by rare-earth-metal complexes. acs.orgacs.org These studies can determine which pathway is kinetically preferred, for example, by comparing the free energy profiles for different monomer insertion modes. researchgate.net

Key findings from DFT studies on analogous systems include:

Stereoselectivity Regulation: DFT calculations have shown that steric hindrance and non-covalent interactions (like C–H···π interactions) between the monomer, catalyst, and solvent can control the stereochemistry (e.g., atacticity vs. syndiotacticity) of the resulting polymer chain. acs.orgacs.orgbohrium.com

Monomer Insertion Energetics: The energy barriers for different types of monomer insertion (e.g., 1,2-insertion vs. 2,1-insertion) can be calculated, revealing the preferred mode of chain growth. researchgate.net

Catalyst-Monomer Interactions: The coordination of the monomer to the metal center of a catalyst plays a crucial role in the activity and selectivity of the polymerization process. researchgate.net

Table 1: Representative DFT Calculation Applications in Polymerization of Styrene (B11656) Analogs
System StudiedComputational MethodKey FindingReference
Amino-functionalized styrenes with Sc-based catalystsDFTStereoselectivity (atactic vs. syndiotactic) is governed by steric hindrance and C–H···π interactions. acs.orgbohrium.com
Styrene polymerization with various catalystsDFTKinetically, 2,1-insertion is preferred over 1,2-insertion for chain growth. researchgate.net
Polymer-based drug delivery systemsDFT (B3LYP/6-31G(d,p))Provides fundamental data on energy, structure, and electronic properties to guide material design. nih.gov

Electron Correlation Theory and Molecular Orbital Analysis

While DFT is powerful, more accurate (and computationally expensive) methods are sometimes needed. These methods, falling under the umbrella of electron correlation theory, explicitly account for the interactions between individual electrons, which are approximated in mean-field approaches like Hartree-Fock theory. engphyj.orgacs.org Techniques like Coupled Cluster (CC) and Configuration Interaction (CI) provide a more precise description of electron correlation, which is critical for accurately predicting properties like bond lengths and reaction energies. engphyj.org The difference in how correlation energy is calculated can be significant, especially in bond-breaking situations. aps.org

Molecular Orbital (MO) analysis provides a picture of how atomic orbitals combine to form the orbitals of the entire molecule. For this compound, MO analysis would focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are key to understanding the molecule's reactivity, electronic transitions, and charge transfer properties.

Studies on fluorinated aromatic rings have shown that fluorine substituents contribute new π-orbitals to the system. acs.org This "fluoromaticity" can enhance the thermal and chemical stability of polymers containing these moieties. acs.org The substitution of fluorine atoms can create a barrier for π-electron flow around the aromatic ring, altering the ring current. acs.org

Table 2: Comparison of Computational Methods for Calculating Molecular Properties
MethodTreatment of Electron CorrelationTypical ApplicationReference
Hartree-Fock (HF)Neglected (mean-field approach)Baseline calculations, often inaccurate for bond energies. engphyj.org
Density Functional Theory (DFT)Included via an exchange-correlation functionalReaction mechanisms, electronic structure of large systems. nih.gov
Coupled Cluster (e.g., CCSD(T))Included explicitly via an exponential ansatzHigh-accuracy energy and property calculations for small to medium molecules. engphyj.orgunimi.it

Molecular Dynamics Simulations of Polymer Chains and Networks

While quantum mechanics describes the electronic scale, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD is a powerful tool for predicting the macroscopic properties of materials by simulating the interactions of a large collection of molecules. researchgate.netnih.gov For poly(this compound), MD simulations can provide insights into the polymer's bulk properties, such as its morphology, mechanical strength, and behavior in different environments.

Conformation and Dynamics of Poly(this compound)

The conformation of a polymer chain—its three-dimensional shape and structure—dictates many of its material properties. MD simulations can model the polymer chain's flexibility, its tendency to coil or extend, and its response to temperature changes. For example, simulations of polystyrene (PS) pyrolysis have been used to create a clear profile of how temperature and heating rate affect the generation of pyrolysis products. mdpi.com

Similarly, MD studies on poly(vinyl alcohol) (PVA) have revealed how the addition of small molecules can influence the polymer's free volume, chain mobility, and glass transition temperature. usq.edu.au These simulations show that intermolecular interactions, such as hydrogen bonding between small molecules and the polymer matrix, are key to understanding the material's mechanical properties. usq.edu.au For a polymer like poly(this compound), MD could predict its glass transition temperature and how its chains pack in the solid state.

Polymer-Solvent Interactions and Solvation Theory

The interaction between a polymer and a solvent determines whether the polymer will dissolve and how the polymer chains will behave in solution. youtube.com MD simulations are well-suited to study these interactions at a molecular level. By simulating a polymer chain in a box of solvent molecules, researchers can observe how the chain expands or collapses.

In a good solvent , polymer-solvent interactions are favorable, causing the polymer coil to expand. youtube.com

In a poor solvent , polymer-polymer self-interactions are preferred, leading the chain to collapse into a compact globule. youtube.com

Simulations on systems like poly(styrene sulfonate) and poly(acrylic acid) show that the structure of the resulting polymer complex is highly dependent on factors like the presence of specific chemical groups (e.g., phenyl rings) and the concentration of salt in the solution. researchgate.net For fluorinated polymers, simulations can help understand their solubility and phase separation behavior in different solvents. acs.org The interactions of per- and polyfluoroalkyl substances (PFAS) with their environment have been modeled to understand their fate and transport, revealing that adsorption can be driven by favorable entropic contributions. nih.gov

Computational Modeling of Polymerization Processes

Beyond single-chain dynamics, computational models can simulate the polymerization process itself. These models can predict how reaction conditions influence the final polymer properties, such as molecular weight distribution and branching.

Mechanistic models can simulate the depolymerization of polymers, which is crucial for understanding chemical recycling processes. iscre28.org For vinyl alcohol-containing polymers, deterministic models using the method of moments (MoM) can track the evolution of polymer chain length distributions over time, providing a cost-effective way to understand degradation kinetics. iscre28.org Such models have identified key reaction pathways that were previously overlooked in the literature. iscre28.org

Kinetic Modeling of Controlled Radical Polymerizations

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Kinetic modeling plays a crucial role in understanding and optimizing these complex polymerization processes. For a monomer such as this compound, kinetic modeling would provide deep insights into the reaction mechanism and the influence of various parameters on the polymerization rate and the characteristics of the resulting polymer.

The general mechanism of a controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, involves a dynamic equilibrium between active (propagating) and dormant species. This equilibrium is characterized by several key rate constants: activation (k_act), deactivation (k_deact), propagation (k_p), and termination (k_t).

Kinetic models are typically a set of differential equations that describe the change in concentration of each species (monomer, initiator, active chains, dormant chains, and terminated chains) over time. For instance, in an ATRP system, the rate of polymerization (R_p) can be expressed as:

R_p = k_p[P•][M]

where [P•] is the concentration of active polymer chains and [M] is the monomer concentration. The concentration of active chains is determined by the equilibrium between the activator and deactivator species.

Computational software packages like PREDICI are often employed to solve these complex sets of differential equations numerically. By fitting the model to experimental data (e.g., monomer conversion versus time, evolution of molecular weight with conversion), it is possible to determine the rate constants for a specific monomer.

A hypothetical kinetic study of the controlled radical polymerization of this compound would likely involve similar methodologies. The presence of the bulky and electron-withdrawing trifluoroethanol group would be expected to influence the reactivity of the vinyl group and thus the values of the kinetic parameters.

Table 1: Hypothetical Kinetic Parameters for Controlled Radical Polymerization of Vinyl Monomers (Note: This table is illustrative and based on general knowledge of CRP. The values for this compound are hypothetical and would need to be determined experimentally and through specific modeling.)

MonomerPolymerization Techniquek_p (L mol⁻¹ s⁻¹)k_act (L mol⁻¹ s⁻¹)k_deact (L mol⁻¹ s⁻¹)
StyreneATRP~330~1.0~1.0 x 10⁷
Methyl Methacrylate (B99206)ATRP~830~0.5~5.0 x 10⁷
This compound (Hypothetical)ATRPTo be determinedTo be determinedTo be determined

Simulation of Monomer Sequence Distribution in Copolymers

When this compound is copolymerized with another monomer, the sequence distribution of the monomer units along the polymer chain becomes a critical factor influencing the copolymer's properties. The monomer sequence distribution can be predicted using statistical models, with the most common being the terminal model, which assumes that the reactivity of a growing polymer chain depends only on the terminal monomer unit.

The terminal model is characterized by the monomer reactivity ratios, r₁ and r₂. For a copolymerization of monomer 1 (M₁) and monomer 2 (M₂), the reactivity ratios are defined as:

r₁ = k₁₁ / k₁₂ r₂ = k₂₂ / k₂₁

where k₁₁ and k₁₂ are the rate constants for the addition of M₁ and M₂ to a growing chain ending in M₁, respectively, and k₂₂ and k₂₁ are the rate constants for the addition of M₂ and M₁ to a growing chain ending in M₂.

The Mayo-Lewis equation relates the instantaneous composition of the copolymer to the composition of the monomer feed:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₂] + r₂[M₁])

By determining the reactivity ratios, one can predict the copolymer composition for any given monomer feed ratio. If r₁r₂ = 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r₁ and r₂ are both less than 1, there is a tendency for alternation. If both are greater than 1, block copolymerization is favored.

For instance, a study on the radical copolymerization of vinylidene fluoride (B91410) (VDF) and tert-butyl 2-trifluoromethacrylate (MAF-TBE) found reactivity ratios of r_VDF = 0.0399 and r_MAF-TBE = 0.0356, indicating a strong tendency for alternating copolymerization. rsc.org

A computational simulation of the copolymerization of this compound with a comonomer (e.g., styrene or methyl methacrylate) would first involve the determination of the reactivity ratios, likely through fitting experimental data to the Mayo-Lewis equation or through quantum mechanical calculations of the transition states for the propagation reactions. Once the reactivity ratios are known, Monte Carlo simulations can be used to generate polymer chains with a statistically correct sequence distribution.

Table 2: Illustrative Reactivity Ratios and Predicted Copolymer Type (Note: This table is for illustrative purposes. The values for the copolymerization involving this compound are hypothetical.)

Monomer 1Monomer 2r₁ (Hypothetical)r₂ (Hypothetical)Predicted Copolymer Type
This compoundStyrene0.81.1Random
This compoundMethyl Methacrylate0.40.6Alternating Tendency
Vinylidene Fluoridetert-Butyl 2-trifluoromethacrylate0.0399 rsc.org0.0356 rsc.orgAlternating

Prediction of Macroscopic Properties from Molecular Simulations (e.g., thermal, optical, electronic)

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for predicting the macroscopic properties of polymers from their molecular structure. These simulations model the interactions between atoms and molecules over time, allowing for the calculation of various bulk properties.

For poly(this compound), molecular simulations could provide valuable predictions of its thermal, optical, and electronic properties. The development of an accurate force field for the monomer is a critical first step. A force field is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. For the trifluoroethanol group, specific models have been developed that can be incorporated into standard force fields like GROMOS or AMBER. uq.edu.auresearchgate.net

Thermal Properties: MD simulations can be used to predict key thermal properties such as the glass transition temperature (T_g) and the coefficient of thermal expansion (CTE). The T_g can be estimated by simulating the polymer at different temperatures and observing the change in properties like density or specific volume. The bulky trifluoroethanol group would be expected to increase the T_g of the polymer compared to polystyrene due to steric hindrance, which restricts chain mobility.

Optical Properties: The optical properties of a polymer, such as its refractive index and transparency, can also be predicted from its molecular structure. The refractive index is related to the polarizability of the polymer, which can be calculated using quantum mechanical methods or from the molecular simulation via the Lorentz-Lorenz equation. The presence of fluorine atoms generally lowers the refractive index and can improve transparency in the near-infrared region by shifting C-H vibrational overtones. researchgate.net

Electronic Properties: The electronic properties, such as the dielectric constant and band gap, are also accessible through computational methods. The dielectric constant can be calculated from the fluctuations of the total dipole moment of the simulation box during an MD simulation. The trifluoroethanol group, with its polar C-F and O-H bonds, would be expected to impart a higher dielectric constant to the polymer compared to non-polar polymers like polystyrene.

Table 3: Predicted Macroscopic Properties from Molecular Simulations (Illustrative Examples) (Note: The values for poly(this compound) are hypothetical and would require specific simulations to be determined accurately.)

PolymerPropertyPredicted ValueSimulation Method
PolystyreneGlass Transition Temperature (T_g)~100 °CMD
Poly(methyl methacrylate)Refractive Index~1.49MD/QM
Poly(this compound) (Hypothetical)Glass Transition Temperature (T_g)> 100 °CMD
Poly(this compound) (Hypothetical)Refractive Index< 1.59 (polystyrene)MD/QM
Poly(this compound) (Hypothetical)Dielectric Constant> 2.6 (polystyrene)MD

Exploration of Advanced Functional Applications for 2,2,2 Trifluoro 1 4 Vinylphenyl Ethanol Derived Materials

Optoelectronic and Electronic Materials Applications

The incorporation of fluorine atoms into polymers can significantly influence their optical and electronic properties, making them suitable for a variety of applications in electronics and photonics. mdpi.comnih.govmdpi.com

While specific research on the use of poly(2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol) in PLEDs and OLEDs is not extensively documented, the properties of related fluorinated polymers offer insights into its potential. The introduction of fluorine can modify the electronic energy levels of a polymer, which is a critical factor in the performance of light-emitting devices. For instance, the electron-withdrawing nature of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can facilitate more efficient charge injection and transport, potentially leading to devices with lower turn-on voltages and higher quantum efficiencies.

In many conjugated polymers used for PLEDs and OLEDs, such as polyfluorenes and poly(p-phenylene vinylene)s, fluorination of the polymer backbone or side chains is a common strategy to tune the emission color and improve device stability. Although direct data is not available, one could anticipate that copolymers of this compound with other electroluminescent monomers could be synthesized to fine-tune the optoelectronic properties for specific light-emitting applications.

Photochromic polymers, which undergo a reversible color change when exposed to light, are another area where fluorinated materials have shown promise. nih.gov The stability of the different isomeric states in a photochromic molecule can be influenced by the surrounding polymer matrix. The polarity and free volume of a polymer, which are affected by fluorination, can play a role in the kinetics and fatigue resistance of the photochromic process. Research on photochromic systems often involves incorporating photochromic dyes into a polymer matrix or as a comonomer. nih.gov Copolymers of this compound could potentially serve as robust matrices for such applications.

Fluorinated polymers are well-known for their excellent dielectric properties, including low dielectric constants and low dissipation factors, making them ideal for use as insulators in microelectronics and high-frequency applications. appstate.edudtic.mil The low polarizability of the C-F bond contributes to a low dielectric constant. For instance, polytetrafluoroethylene (PTFE) has a very low dielectric constant. appstate.edu

Polymers derived from this compound are expected to exhibit a low dielectric constant due to the presence of the trifluoromethyl group. The bulky nature of this group can also increase the free volume within the polymer, further reducing the dielectric constant. Materials with low dielectric constants are crucial for reducing signal delay, cross-talk, and power dissipation in integrated circuits. Research on other fluorinated polymers, such as those based on fluorinated styrene (B11656), has demonstrated their potential as low-k dielectric materials. specificpolymers.com

The table below presents typical dielectric constants for some relevant polymers, illustrating the effect of fluorination.

PolymerDielectric Constant (at 1 MHz)
Polystyrene2.4 - 2.7
Poly(vinylidene fluoride) (PVDF)6 - 12
Polytetrafluoroethylene (PTFE)2.1
Hypothetical Poly(this compound)Expected to be low

The dielectric constant for poly(this compound) is not experimentally reported in the available literature but is anticipated to be low based on the properties of similar fluorinated polymers.

Separation and Sensing Technologies

The unique properties of fluorinated polymers also make them highly suitable for advanced separation and sensing applications.

Fluorinated polymers are extensively used in membrane-based separation processes due to their high chemical and thermal stability, as well as their tunable transport properties. researchgate.netmdpi.comgoogle.com In gas separation, the incorporation of fluorine can enhance both the permeability and selectivity of a membrane for certain gases. For example, membranes made from fluorinated polymers have shown promise for the separation of CO2 from natural gas and for oxygen enrichment. thechemicalengineer.com While specific data for membranes made from poly(this compound) is not available, the principles governing gas transport in fluorinated polymers suggest it could be a candidate for such applications.

In the context of fuel cells, proton exchange membranes (PEMs) are a critical component. mdpi.com Sulfonated aromatic polymers are a major class of materials being investigated as alternatives to the commercially used Nafion®. The sulfonation of a polymer derived from this compound could yield a proton-conducting material. The fluorine groups might enhance the acidity of the sulfonic acid groups, potentially leading to higher proton conductivity. Furthermore, the hydrophobic nature of the fluorinated backbone could help in controlling the water uptake and swelling of the membrane, which are crucial parameters for fuel cell performance and durability. mdpi.com Research on sulfonated styrene-based polymers has shown their potential for PEM applications. mdpi.comcapes.gov.bryoutube.com

The following table summarizes the performance of some fluorinated and styrenic polymers in membrane applications.

Polymer SystemApplicationKey Performance Metric
Sulfonated PolystyreneProton Exchange MembraneHigh Proton Conductivity
Perfluorinated PolymersGas Separation (He/CH4)High Selectivity
Poly(pentafluorostyrene)Fuel Cell MembranesPotential for Polyelectrolyte Membranes
Hypothetical Sulfonated Poly(this compound)Proton Exchange MembraneAnticipated good proton conductivity and stability

Performance metrics for the hypothetical sulfonated polymer are projected based on the properties of related materials.

Molecularly imprinted polymers are synthetic receptors with tailor-made recognition sites for a specific target molecule. nih.gov The process involves polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The choice of functional monomer is critical for the successful creation of selective binding sites. While there is no specific literature reporting the use of this compound as a functional monomer in MIPs, its structure suggests potential utility. The hydroxyl group could participate in hydrogen bonding interactions with a template molecule, while the trifluoromethyl group could engage in dipole-dipole or hydrophobic interactions. The vinylphenyl group provides the polymerizable moiety. The use of fluorinated monomers in MIPs has been explored for the detection of per- and polyfluoroalkyl substances (PFAS). digitellinc.com

The development of MIPs for a specific analyte often involves screening a library of functional monomers to find the one that provides the best binding affinity and selectivity. Computational modeling is also increasingly used to predict the strength of template-monomer interactions.

Biosensing and Chemical Sensing Platforms

Polymers derived from this compound are anticipated to be highly effective in sensing applications due to the specific properties conferred by the fluoroalcohol group. The hydroxyl group can act as a hydrogen-bond donor, facilitating specific interactions with target analytes. Simultaneously, the electron-withdrawing nature of the trifluoromethyl group enhances the acidity of this hydroxyl proton, leading to stronger, more selective binding events compared to non-fluorinated analogues like poly(4-hydroxystyrene).

The hydrophobic and oleophobic nature imparted by the fluorine atoms can also be leveraged to create sensor surfaces that resist non-specific fouling, a critical requirement for robust biosensors operating in complex biological media. This anti-fouling character, combined with specific analyte interactions, can lead to sensors with high signal-to-noise ratios. For instance, fluorinated polymers have been successfully employed in the development of highly sensitive gas sensors due to their high gas permeability. nih.gov

Materials based on poly(this compound) could be integrated into various sensor platforms, including chemiresistive sensors, quartz crystal microbalances (QCM), and surface plasmon resonance (SPR) sensors. In these platforms, the binding of a target analyte to the functional polymer surface would induce a measurable change in electrical resistance, mass, or refractive index, respectively.

Potential Sensing Application Key Polymer Characteristic Sensing Mechanism Potential Analytes
Volatile Organic Compounds (VOCs)High free volume and specific hydrogen bondingChange in mass or dielectric constantAlcohols, ketones, aromatic hydrocarbons
Nerve Agent MimicsEnhanced acidity of hydroxyl groupCatalytic hydrolysis of organophosphatesDiethyl chlorophosphate
Humidity SensingHydrophilic hydroxyl groupsChange in capacitance or resistanceWater vapor
Biomolecule DetectionAnti-fouling surface and specific bindingChange in refractive index (SPR) or mass (QCM)Proteins, DNA, enzymes

Stimuli-Responsive Polymer Systems

Stimuli-responsive or "smart" polymers can undergo significant, reversible changes in their physical or chemical properties in response to external stimuli. rsc.orgnih.govnumberanalytics.com The unique combination of a hydrophilic hydroxyl group and a hydrophobic trifluoromethyl group in poly(this compound) suggests its potential for creating novel stimuli-responsive materials.

The balance between hydrophilic and hydrophobic moieties in a polymer structure is a key determinant of its temperature-responsive behavior in aqueous solutions, often characterized by a lower critical solution temperature (LCST). While poly(4-hydroxystyrene) is generally water-insoluble, the introduction of the trifluoromethyl group in poly(this compound) could modulate its solubility profile. It is plausible that copolymers of this compound with more hydrophilic monomers could exhibit tunable LCST behavior. The strong hydrogen-bonding capability of the fluoroalcohol group would play a critical role in the hydration of the polymer chains, and the disruption of these hydration layers with increasing temperature would trigger the phase transition.

The trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl group, making it substantially more acidic than the hydroxyl group in poly(4-hydroxystyrene). This enhanced acidity implies that poly(this compound) will deprotonate at a lower pH. This property can be exploited to create highly sensitive pH-responsive systems. nih.govacs.org In an aqueous environment, as the pH increases, the polymer would transition from a neutral, collapsed state to a negatively charged, expanded state due to electrostatic repulsion between the deprotonated fluoroalkoxide groups. This transition could be harnessed for applications such as pH-triggered drug delivery or as the actuating component in microfluidic valves.

Polymer System Stimulus Responsive Behavior Potential Application
Poly(this compound)Increase in pHDeprotonation and chain expansionpH-triggered drug release
Copolymers with hydrophilic monomersIncrease in TemperatureDehydration and phase separation (LCST)Thermo-responsive coatings

Chiral Materials and Asymmetric Catalysis

The presence of a chiral center in the this compound monomer makes it an excellent candidate for the development of materials for chiral applications.

Given the presence of the aromatic ring, the hydrogen-bonding fluoroalcohol group, and the stereogenic center, poly(this compound) is expected to be an effective CSP. The trifluoromethyl group can enhance chiral recognition by increasing the acidity of the hydroxyl proton for stronger hydrogen bonding and by providing unique steric and electronic interactions. A study on a similar compound, 2,2,2-trifluoro-1-(9-anthryl)ethanol, showed a good separation factor on a cellulose-based CSP, highlighting the potential for separating such fluorinated chiral molecules.

Chiral Stationary Phase (Analogous System) Analyte Separation Factor (α) Resolution (Rs)
Cellulose tris(3,5-dimethylphenyl carbamate)2,2,2-trifluoro-1-(9-anthryl)ethanol2.41Not Reported
Amylose/Chitin Biselectormephobarbital4.328.49
Carbamylated AmyloseVarious3.902.80

Data from analogous chiral separation systems.

The development of materials derived from this compound for asymmetric catalysis is another promising area. The chiral fluoroalcohol moiety could act as a ligand for a metal catalyst or as a chiral organocatalyst itself. The unique electronic and steric environment provided by the trifluoromethyl group could lead to high enantioselectivities in a variety of asymmetric transformations.

Chiral Stationary Phases for Chromatography

The enantiomerically pure forms of this compound and its polymers are significant candidates for the development of chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC). The inherent chirality of the monomer, stemming from the stereocenter at the carbon atom bearing the hydroxyl and trifluoromethyl groups, is the key to its utility in enantioselective separations. nih.govresearchgate.net

When polymerized, poly(this compound) can be coated or chemically bonded onto a solid support, typically silica (B1680970) gel, to create a CSP. nih.govmdpi.com The separation mechanism of these CSPs relies on the differential interactions between the enantiomers of an analyte and the chiral polymer. These interactions can include hydrogen bonding (via the alcohol group), π-π stacking (with the phenyl ring), and dipole-dipole interactions, which are influenced by the highly electronegative trifluoromethyl group. The combination of these interactions creates a chiral environment that allows for the selective retention of one enantiomer over the other, enabling their separation. researchgate.netmdpi.com

The effectiveness of these CSPs is often evaluated by their ability to separate a wide range of racemic compounds, including pharmaceuticals and other biologically active molecules. nih.gov Research findings indicate that the specific nature of the mobile phase, such as the use of polar organic solvents like methanol, ethanol (B145695), or acetonitrile, can significantly influence the retention times and separation factors. mdpi.comresearchgate.net The selection of an appropriate mobile phase is crucial as it modulates the intermolecular forces responsible for the chiral recognition mechanism. mdpi.com

Table 1: Factors Influencing Chiral Separation on Poly(this compound) Based CSPs

Influencing Factor Role in Separation
Chiral Polymer Structure Provides the chiral environment through specific functional groups (hydroxyl, trifluoromethyl, phenyl).
Support Material (e.g., Silica) Acts as a solid backbone for the chiral polymer, influencing column efficiency and stability.
Analyte Structure The functional groups and stereochemistry of the analyte determine the strength and type of interaction with the CSP.

| Mobile Phase Composition | Affects the solubility of the analyte and its interaction with the CSP, thereby controlling retention and selectivity. mdpi.comresearchgate.net |

Chiral Ligands and Catalysts in Asymmetric Synthesis

The chiral alcohol moiety of this compound makes it a valuable precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis. nih.gov In this context, the monomer can be incorporated into a polymer backbone, creating a macromolecular ligand that can coordinate with a metal center to form a recoverable and reusable catalyst. nih.govrsc.org

The polymerization of this compound, often via methods like atom transfer radical polymerization (ATRP), allows for the creation of well-defined polymers. wikipedia.orgcmu.edu The resulting polymer, possessing pendant chiral alcohol groups, can be used to support a catalytically active metal, such as rhodium or palladium. nih.govnih.gov The polymeric support provides a chiral microenvironment around the metal center, which can induce enantioselectivity in a variety of chemical transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. nih.govnih.gov

A significant advantage of using these polymer-supported catalysts is their heterogeneity, which facilitates easy separation from the reaction mixture, thereby simplifying product purification and allowing for catalyst recycling. nih.govrsc.org The helical structure that such polymers can adopt may also contribute to the transfer of chirality, further enhancing enantioselectivity. researchgate.netresearchgate.net The performance of these catalysts is often measured by the enantiomeric excess (ee) of the product, with research demonstrating the potential for high stereospecificity. rsc.org

Polymer Brushes and Surface Engineering

Polymers derived from this compound are utilized in surface engineering through the formation of polymer brushes. These brushes are assemblies of polymer chains tethered by one end to a substrate, creating a dense, functional layer. cmu.edu Techniques such as surface-initiated atom transfer radical polymerization (SI-ATRP) are employed to grow these brushes directly from a surface, allowing for precise control over chain length, density, and architecture. wikipedia.orgacs.org

Nonbiofouling Surfaces and Controlled Wettability

The presence of fluorine in the polymer brushes significantly influences their surface properties, leading to applications in nonbiofouling coatings and surfaces with controlled wettability. acs.orgnih.gov Fluoropolymers are known for their low surface energy, which can prevent the nonspecific adsorption of proteins, cells, and other biological entities, a phenomenon known as biofouling. acs.org Polymer brushes of poly(this compound) can create surfaces that resist fouling from organic polymers and potentially biological materials. acs.org

The wettability of a surface, characterized by its water contact angle, can be precisely tuned by controlling the chemical composition and architecture of the polymer brush. acs.orgresearchgate.netnih.gov The incorporation of the trifluoromethyl groups generally leads to increased hydrophobicity. Research has shown that the wettability of fluoropolymer surfaces is strongly influenced by the density and orientation of surface dipoles. acs.org The ability to switch the surface properties, for example through thermal transitions or solvent exposure, is a key area of research, allowing for the creation of "smart" surfaces with on-demand control over wetting and adhesion. nih.govnih.gov

Table 2: Properties and Applications of Poly(this compound) Brushes

Property Underlying Mechanism Application
Low Surface Energy High density of C-F bonds from the trifluoromethyl group. nih.gov Nonbiofouling and antifouling coatings. acs.org
Controlled Wettability Tunable surface chemistry and topography. acs.orgnih.gov Smart surfaces, microfluidics, self-cleaning materials.

| Stimuli-Responsiveness | Polymer chains can change conformation in response to temperature, pH, or solvent. nih.gov | Switchable adhesion, controlled release systems. |

Adhesion and Colloidal Stabilization

The amphiphilic nature that can be designed into copolymers containing this compound makes them suitable for applications in adhesion and colloidal stabilization. acs.org By combining fluorinated segments with non-fluorinated (hydrophilic or lipophilic) segments in block copolymers, materials with tailored interfacial properties can be created. acs.org

In the context of adhesion, these polymers can be used to modify surfaces to either promote or resist adhesion. The low surface energy of the fluorinated component can be used to create non-stick surfaces. Conversely, the ability to introduce other functional groups allows for the design of adhesives with specific properties.

For colloidal stabilization, these amphiphilic block copolymers can act as dispersants, particularly in non-aqueous or fluorinated solvents. acs.org The polymer adsorbs onto the surface of colloidal particles, with one block providing an anchor to the particle and the other extending into the solvent, providing a steric barrier that prevents aggregation. acs.orgunifr.ch This is particularly useful for stabilizing dispersions of fluorophobic polymers in fluorous media, where the fluorinated block of the copolymer is solvophilic. acs.org The stability of such colloidal dispersions is critical for processes like dispersion polymerization. acs.orgacs.org

Advanced Composites and Hybrid Materials

The polymerization of this compound and its incorporation into larger structures opens up possibilities for the creation of advanced composites and hybrid materials. utoronto.ca These materials combine the properties of the fluoropolymer with those of other components, such as nanoparticles or other polymers, to achieve performance characteristics that are not attainable with a single material. rsc.org

Polymer Nanocomposites with Tunable Properties

Introducing nanoparticles into a poly(this compound) matrix results in polymer nanocomposites with properties that can be tuned by adjusting the type, size, shape, and concentration of the nanofiller. researchgate.net For instance, incorporating silica nanoparticles into a fluorinated polyacrylate matrix can enhance properties like hydrophobicity and mechanical strength. researchgate.net

The interaction between the polymer matrix and the nanoparticles is crucial for the final properties of the composite. Surface modification of the nanoparticles, for example with a silane (B1218182) coupling agent, can be used to improve their dispersion within the polymer matrix and create a strong interface. researchgate.net This leads to a synergistic effect where the nanocomposite exhibits enhanced properties compared to the individual components. For example, such composites can maintain high optical transparency while gaining significant hydrophobicity, making them suitable for applications like transparent, water-repellent coatings. researchgate.net The thermal and mechanical properties of these nanocomposites can also be tailored, as the presence of rigid nanoparticles can affect the glass transition temperature and modulus of the polymer matrix. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Poly(this compound)
Methanol
Ethanol
Acetonitrile
Rhodium
Palladium
Silica
Silane coupling agent

Interfacial Engineering in Composite Systems

Information not available in the public domain based on the conducted research.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future synthetic research will likely pivot from traditional methods towards greener, more efficient pathways for producing 2,2,2-Trifluoro-1-(4-vinylphenyl)ethanol and its derivatives. The core principle of green chemistry, atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, will be a guiding factor. primescholars.comyoutube.com Current multi-step syntheses can be resource-intensive; therefore, developing one-pot reactions or processes using environmentally benign catalysts, such as natural extracts or biocatalysts, represents a significant opportunity. researchgate.net

Research into photoinduced processes, which can be mild and highly selective, may offer an alternative to traditional thermal methods for functionalizing styrene-like molecules. nih.gov Furthermore, improving the synthesis of the 2,2,2-trifluoroethanol (B45653) precursor itself is a parallel area of interest, with continuous processes being developed to enhance efficiency and reduce waste. google.com The goal is to create synthetic routes that are not only high-yielding but also minimize byproducts, reduce energy consumption, and utilize renewable or recyclable materials. jcu.edu.au

Metric Hypothetical Traditional Pathway Future Sustainable Pathway
Principle Multi-step synthesis with stoichiometric reagentsOne-pot synthesis or catalytic process
Atom Economy Low to Moderate (e.g., <50%)High (e.g., >80%)
Catalyst Heavy metals, strong acidsBiocatalysts, photocatalysts, or recyclable organocatalysts
Solvents Chlorinated or volatile organic compounds (VOCs)Water, supercritical CO₂, or biodegradable solvents
Energy Input High temperature and pressureAmbient temperature and pressure (e.g., photo- or bio-catalysis)
Byproduct Generation Significant, requiring extensive purificationMinimal, with easily separable and recyclable byproducts

This interactive table illustrates a conceptual comparison between traditional and future sustainable synthetic approaches.

Designing Polymers with Tailored Microstructures for Specific Applications

The presence of the vinyl group allows this compound to be polymerized into a variety of advanced macromolecules. Future research will focus on moving beyond simple homopolymers to the design of complex architectures with precisely controlled properties. Techniques like controlled radical polymerization (e.g., RAFT) and anionic polymerization are particularly suited for fluorinated vinyl monomers, enabling the synthesis of block, graft, and gradient copolymers. academie-sciences.frrsc.org These methods allow for the creation of well-defined polymers with predictable molecular weights and low dispersity. acs.org

By copolymerizing this compound with other monomers (e.g., acrylates, vinyl ethers, or other styrenes), researchers can fine-tune the resulting polymer's properties. acs.orgyoutube.com For example, incorporating this monomer into a polymer backbone could enhance thermal stability, chemical resistance, and modify surface energy due to the trifluoromethyl group, while the hydroxyl group offers a site for post-polymerization modification or for promoting specific intermolecular interactions. researchgate.net The relationship between monomer structure and the final properties of fluoropolymers is a key area of investigation, aiming to create materials tailored for applications ranging from advanced coatings to membranes. pageplace.de

Integration with Machine Learning and Artificial Intelligence for Material Design and Prediction

Monomer Structural Descriptors Polymer Properties Predicted by AI/ML
Trifluoromethyl (-CF₃) GroupThermal Stability, Chemical Resistance, Dielectric Constant, Refractive Index, Surface Energy (Hydrophobicity/Oleophobicity)
Vinyl (-CH=CH₂) GroupPolymerizability, Chain Stiffness, Glass Transition Temperature
Hydroxyl (-OH) GroupAdhesion, Water Absorption, Surface Wettability, Biocompatibility, Sites for Cross-linking
Phenyl RingMechanical Strength, Thermal Stability, Refractive Index

This interactive table outlines how machine learning models can map specific features of the this compound monomer to the macroscopic properties of its potential polymers.

Exploration of New Application Frontiers in Emerging Technologies

Fluoropolymers are indispensable in many high-tech sectors due to their exceptional properties. academie-sciences.frmdpi.com Polymers derived from this compound are expected to find applications in several emerging fields. The combination of fluorine content and a phenyl ring suggests potential for materials with low dielectric constants and high thermal stability, making them candidates for next-generation microelectronics and high-frequency communication systems.

The hydroxyl functionality provides a handle for creating functional surfaces, which could be exploited in biomedical devices, sensors, or separation membranes. acs.org Furthermore, fluorinated polymers are investigated for energy applications, including as electrolytes or binders in advanced batteries and as membranes in fuel cells. acs.org The unique combination of properties could also be leveraged in developing advanced coatings with low surface energy, leading to hydrophobic and oleophobic surfaces for anti-fouling, anti-icing, or self-cleaning applications. acs.orgyoutube.comresearchgate.net There may even be potential in specialized areas like enhanced oil recovery, where fluorinated polymers can alter interfacial properties. acs.org

Synergistic Research Combining Experimental and Advanced Computational Approaches

The future of materials science lies in the powerful synergy between experimental synthesis and advanced computational modeling. acs.org Molecular dynamics (MD) simulations and Density Functional Theory (DFT) are becoming standard tools for understanding materials at the atomic level. mdpi.com

DFT calculations can be employed to investigate the polymerization mechanism of this compound, predicting reaction energetics and the stereoselectivity of the process, which influences the final polymer's properties. ekb.egresearchgate.netmdpi.com MD simulations can model the behavior of the resulting polymer chains, predicting their morphology, how they interact with solvents or other molecules, and how they assemble into bulk materials. uq.edu.auresearchgate.netnih.gov For instance, simulations can clarify how the trifluoroethanol moiety affects the secondary structure of peptides or the aggregation of polymer chains in solution. nih.gov This computational insight allows researchers to interpret experimental data more deeply and to rationally design experiments, creating a feedback loop that accelerates discovery. nih.govnih.gov

Research Question Experimental Technique Computational Method Synergistic Outcome
Polymerization MechanismNMR, Chromatography (GPC/SEC)Density Functional Theory (DFT)Validated reaction pathways and rational catalyst design. researchgate.net
Polymer MorphologyX-ray Scattering (SAXS/WAXS), TEMMolecular Dynamics (MD)Understanding of crystalline/amorphous domains and self-assembly. mdpi.com
Surface PropertiesContact Angle Goniometry, AFMMD SimulationsPrediction of surface energy and design of hydrophobic/hydrophilic materials.
Thermal StabilityThermogravimetric Analysis (TGA), DSCMD Simulations (at various temperatures)Correlation of molecular motion and bond stability with degradation temperature.
Interaction with BiomoleculesCircular Dichroism, Isothermal Titration CalorimetryMD SimulationsElucidation of stabilization mechanisms for proteins/peptides at interfaces. nih.gov

This interactive table demonstrates how combining experimental and computational methods can provide a comprehensive understanding of materials based on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.